molecular formula C13H21NO3S B5428047 (Tert-butyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine

(Tert-butyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine

Cat. No.: B5428047
M. Wt: 271.38 g/mol
InChI Key: LDRLDYBJGNNJPM-UHFFFAOYSA-N
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Description

(Tert-butyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is an organic compound that features a tert-butyl group attached to a sulfonyl amine moiety, which is further substituted with a 2-methoxy-4,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine typically involves the reaction of tert-butylamine with a sulfonyl chloride derivative of 2-methoxy-4,5-dimethylbenzene. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Tert-butyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(Tert-butyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound may be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (Tert-butyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl and phenyl groups contribute to the compound’s overall stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (Tert-butyl)[(2-methoxyphenyl)sulfonyl]amine
  • (Tert-butyl)[(4,5-dimethylphenyl)sulfonyl]amine
  • (Tert-butyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine

Uniqueness

(Tert-butyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is unique due to the presence of both methoxy and dimethyl substituents on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups can provide distinct advantages in terms of selectivity and potency in its applications.

Properties

IUPAC Name

N-tert-butyl-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-9-7-11(17-6)12(8-10(9)2)18(15,16)14-13(3,4)5/h7-8,14H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRLDYBJGNNJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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